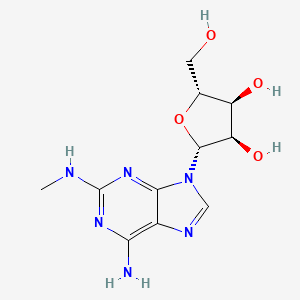
刺梨酸
描述
Synthesis Analysis
The total synthesis of (+)-(2S,3R)-Piscidic acid has been efficiently achieved with high optical purity via Sharpless catalytic asymmetric dihydroxylation of a trisubstituted olefin. This process is noteworthy for its use of commercially available 4-hydroxyphenylpyruvic acid as the starting material and achieving high optical purity using chiral ligands. This method presents a significant advancement in the synthesis of piscidic acid with potential implications for its large-scale production and application in various fields (H. Toshima, M. Saito, T. Yoshihara, 1999).
Molecular Structure Analysis
In-depth studies on the molecular structure of piscidic acid and its derivatives highlight the complexity and versatility of this compound. The synthesis of all four stereoisomers of piscidic acid provides a comprehensive understanding of its structural diversity and the impact of stereochemistry on its properties and reactivity. This research facilitates a deeper understanding of piscidic acid's chemical behavior and potential applications (H. Toshima, M. Saito, T. Yoshihara, 1999).
Chemical Reactions and Properties
The reactivity of piscidic acid in various chemical reactions, including its ability to undergo transformations and participate in the synthesis of complex molecules, is of significant interest. Studies focusing on the piscidin family, including piscidic acid derivatives, reveal their antimicrobial properties and interactions with biological membranes. These findings not only contribute to our understanding of piscidic acid's chemical properties but also its potential biomedical applications (Nam Gyu Park et al., 2011).
Physical Properties Analysis
The physical properties of piscidic acid, such as its phase behavior, solubility, and stability, are crucial for its practical applications. The synthesis and analysis of piscidic acid derivatives, like fukiic and piscidic acid esters, provide insights into the factors that influence these properties. Understanding these physical characteristics is essential for the development of piscidic acid-based products and its applications in various industries (S. Kruse et al., 1999).
Chemical Properties Analysis
The chemical properties of piscidic acid, including its reactivity, stability under different conditions, and interactions with other substances, are fundamental to its application in chemical synthesis and potential pharmaceutical uses. Research into piscidin, a related antimicrobial peptide, has shed light on the structure-activity relationships and the mechanisms by which piscidic acid derivatives exert their effects. These studies are critical for harnessing piscidic acid's potential in therapeutic contexts and beyond (S. Campagna et al., 2007).
科学研究应用
抗氧化特性
刺梨酸存在于仙人掌果实中,而仙人掌果实以其抗氧化特性而闻名 。抗氧化剂是能够预防或减缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,是人体对环境和其他压力的反应而产生的。
消化稳定性和生物利用度
研究表明,刺梨酸具有很高的消化稳定性和生物利用度 。这意味着它能够在消化系统的恶劣条件下存活并被人体吸收,这对它发挥其健康益处至关重要。
抗高胆固醇血症作用
刺梨酸体外抑制胆固醇渗透,表现出抗高胆固醇血症作用 。这表明它可能被用于治疗或预防高胆固醇水平。
促进健康成分的增强
高静压(HHP)是一种商业加工技术,可以通过提高生物活性化合物的生物利用度来增强食品的健康潜力,包括刺梨酸 。这表明刺梨酸可用于提高加工食品的营养价值。
在健康成分中的潜在用途
仙人掌果实的果皮含有刺梨酸,可作为副产品用于获取可持续的健康成分 。这将有助于减少浪费和创建更可持续的食品体系。
抗菌活性
尽管与刺梨酸没有直接联系,但仙人掌果实中的酚类化合物,包括刺梨酸,对某些类型的细菌表现出有效的抗菌活性 。这表明刺梨酸可能有助于这些水果的抗菌特性。
作用机制
Target of Action
Piscidic acid, a compound derived from Cimicifuga racemosa , has been found to have in vitro estrogen activity . It is also a component of AquaCacteen elixir from organic cactus, where it acts as an iron chelator , binding free Fe2+/Fe3+ ions .
Mode of Action
Piscidic acid interacts with its targets in several ways. It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) , an enzyme that plays a crucial role in cholesterol synthesis . Additionally, piscidic acid can release phosphorus (P) from iron-associated form (Fe-P) in the soil by chelating Fe3+ .
Biochemical Pathways
Piscidic acid affects several biochemical pathways. It has been found to play a role in the uptake of phosphorus by roots of Cajanus cajan . This is particularly important in low-P Alfisols, where other crops cannot survive. Piscidic acid and its derivative secreted from the roots of pigeonpea can release P from Fe-P by chelating Fe3+ . This characteristic is attributed to piscidic acid and its derivative .
Pharmacokinetics (ADME Properties)
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound play a crucial role in its bioavailability .
Result of Action
Piscidic acid has been found to have several molecular and cellular effects. It has in vitro estrogen activity , which could have implications for hormonal regulation. It also acts as an iron chelator , which could have antioxidant effects . Furthermore, it has been found to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis . This could potentially lower cholesterol levels, although more research is needed to confirm this.
Action Environment
The action of piscidic acid can be influenced by environmental factors. For instance, the ability of piscidic acid to release P from Fe-P by chelating Fe3+ is particularly useful in low-P Alfisols . .
未来方向
属性
IUPAC Name |
2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUODPMGCCJSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276232, DTXSID90963695 | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
469-65-8, 35388-57-9 | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piscidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is piscidic acid and where is it found?
A1: Piscidic acid, also known as (2R,3S)-2-(4′-hydroxybenzyl)-tartaric acid, is a phenolic carboxylic acid naturally occurring in several plant species. It was first isolated from the root bark of Piscidia erythrina (Jamaica dogwood) [], but has also been found in Cimicifuga racemosa (Black cohosh) [, ], Opuntia ficus-indica (Prickly pear) [, , , , , , , ], Sophora alopecuroides [, , ], and other plants.
Q2: What is the molecular formula and weight of piscidic acid?
A2: The molecular formula of piscidic acid is C11H12O7, and its molecular weight is 256.21 g/mol.
Q3: How is piscidic acid structurally characterized?
A3: The structure of piscidic acid has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry [, , ]. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.
Q4: How does piscidic acid contribute to a plant's phosphorus uptake?
A4: Studies suggest that piscidic acid, particularly in pigeon pea (Cajanus cajan) roots, plays a role in enhancing phosphorus uptake from soils with low phosphorus availability. It achieves this by chelating Fe3+ ions, thereby releasing phosphorus from insoluble iron-bound phosphorus (Fe-P) complexes in the soil [, ].
Q5: Are there any synthetic routes to obtain piscidic acid?
A5: Yes, besides being extracted from natural sources, piscidic acid can be synthesized. Several total synthesis approaches have been reported, including the use of Sharpless catalytic asymmetric dihydroxylation of trisubstituted olefins [, ].
Q6: What is the stereochemistry of piscidic acid?
A6: Naturally occurring piscidic acid possesses a specific stereochemical configuration. It is the (2R,3S)-isomer of 2-(4′-hydroxybenzyl)-tartaric acid. The stereochemistry of this compound has been confirmed through correlation with other known compounds like hibiscus acid [].
Q7: Has piscidic acid demonstrated any biological activities?
A7: While research on piscidic acid is ongoing, it has shown promising results in several in vitro studies. Notably, it exhibits antioxidant activity [, , , , , ], suggesting potential benefits in combating oxidative stress. Additionally, some studies suggest it may have anti-inflammatory properties [, ].
Q8: What is the potential of piscidic acid in food applications?
A8: Piscidic acid, being a natural antioxidant found in fruits like prickly pear, holds potential as a functional food ingredient. Studies exploring the bioaccessibility of piscidic acid from prickly pear products suggest that it remains relatively stable during digestion and may offer health benefits [, ].
Q9: Are there any known methods for enhancing the extraction of piscidic acid from plant sources?
A9: Yes, emerging technologies like high hydrostatic pressure (HHP) and ohmic heating (OH) have been investigated for their potential to improve the extraction yield of piscidic acid and other bioactive compounds from plant materials like prickly pear peels [, ].
Q10: Has piscidic acid been investigated for its potential in drug development?
A10: While not extensively explored, some studies have investigated piscidic acid and its derivatives for potential pharmaceutical applications. For example, research has looked into its potential for hypercholesterolemia treatment, focusing on cholesterol permeability and HMG-CoA reductase inhibition [].
Q11: Are there any known analytical methods for detecting and quantifying piscidic acid?
A11: Yes, piscidic acid can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Mass Spectrometry (MS) [, , , , ]. These methods provide accurate measurements of piscidic acid levels in plant extracts and formulated products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





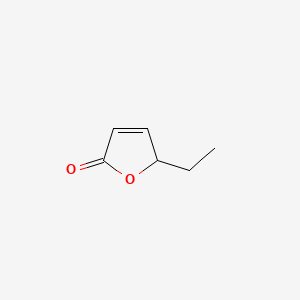

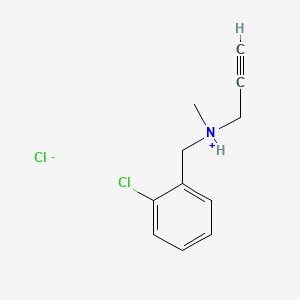

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)
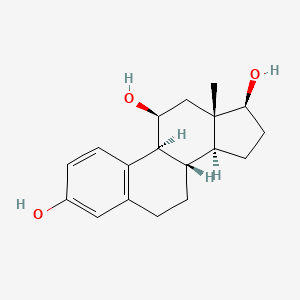

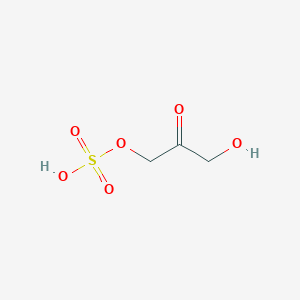
![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)
